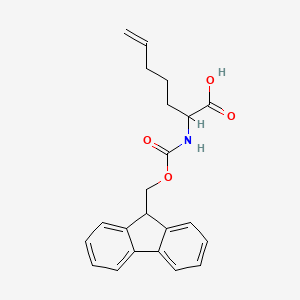

2-(Fmoc-amino)-6-heptenoic acid

Descripción

Significance of Unnatural Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either chemically synthesized or occur naturally but are not among the 20 common amino acids. sigmaaldrich.com They are instrumental in modern drug discovery and chemical biology. sigmaaldrich.com The introduction of UAAs into peptides or proteins can enhance their stability, activity, and selectivity, making them valuable in the development of new therapeutics. Their structural diversity allows them to be used as chiral building blocks and molecular scaffolds in creating combinatorial libraries for drug discovery. sigmaaldrich.combioascent.com

The applications of UAAs are broad, spanning pharmaceuticals, biotechnology, and materials science. In medicine, they can be incorporated into peptidomimetics, which are compounds that mimic peptides but have improved properties such as better stability in the body and increased effectiveness. sigmaaldrich.comsigmaaldrich.com They are also used as molecular probes to better understand biological systems. sigmaaldrich.com For instance, incorporating UAAs with specific functional groups can help in targeting drugs to cancer cells or in developing new imaging agents.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group as a Cornerstone Protecting Strategy in Amino Acid Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial protecting group for amines, particularly in peptide synthesis. wikipedia.org It is known for its stability in acidic conditions and its easy removal with a weak base, such as piperidine (B6355638), without affecting other sensitive parts of the molecule. wikipedia.org This characteristic makes it highly suitable for solid-phase peptide synthesis (SPPS), a method where peptides are built step-by-step on a solid support. lgcstandards.com

The use of the Fmoc group in SPPS allows for the efficient and controlled construction of peptides. It prevents unwanted side reactions during the coupling of amino acids and can be selectively removed to allow the peptide chain to be extended. The by-product of Fmoc removal can be monitored by UV spectroscopy, which helps in tracking the progress of the reaction. wikipedia.org This protecting group strategy is versatile and compatible with the synthesis of complex peptides and other molecules. lgcstandards.comnumberanalytics.com

Overview of α-Amino Acids Possessing Alkenyl Side Chains as Versatile Synthetic Building Blocks

α-Amino acids that have alkenyl side chains are valuable building blocks in organic synthesis. The terminal double bond in these side chains can be chemically modified in various ways, making them useful for creating complex molecules. These amino acids can be incorporated into peptides to introduce specific functionalities or to create cyclic structures.

The presence of an alkenyl group allows for a range of chemical transformations, such as cross-metathesis, hydrogenation, and addition reactions. These reactions enable the introduction of diverse functional groups, which can be used to tailor the properties of the resulting molecules for applications in drug discovery and materials science.

Contextualization of 2-(Fmoc-amino)-6-heptenoic Acid as a Key Unnatural Amino Acid Derivative

This compound is an unnatural amino acid that combines the features of an α-amino acid with a terminal alkenyl group and the Fmoc protecting group. This structure makes it a valuable tool in peptide synthesis and the development of novel biomolecules. The Fmoc group facilitates its use in standard peptide synthesis protocols, while the heptenoic acid side chain provides a reactive handle for further chemical modifications.

This particular UAA can be used to introduce a flexible, seven-carbon linker with a terminal double bond into a peptide sequence. This functionality can be exploited for various purposes, such as attaching labels, cross-linking peptides, or creating more complex molecular architectures. The specific properties of this compound, including its stereochemistry, can be important for its application in creating molecules with specific three-dimensional structures.

Table of Physicochemical Properties:

| Property | Value |

| Chemical Formula | C22H23NO4 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 856412-22-1 (for the (S)-enantiomer) |

| Purity | Typically >95% |

Data sourced from various chemical suppliers. achemblock.comwuxiapptec.comwuxiapptec.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h2,5-12,19-20H,1,3-4,13-14H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSIYGFZZWFAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fmoc Amino 6 Heptenoic Acid

Strategies for Stereoselective Synthesis of α-Amino Acids with Olefinic Functionality

The synthesis of α-amino acids containing olefinic side chains, such as 2-(Fmoc-amino)-6-heptenoic acid, presents a significant challenge: the precise control of the stereochemistry at the α-carbon. nih.gov Racemization and undesirable isomerization of the double bond are potential side reactions that must be managed. nih.gov Various methodologies have been developed to achieve high enantioselectivity, broadly categorized into asymmetric synthesis, chiral auxiliary-mediated approaches, and enantioselective catalysis.

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. This can be achieved by employing chiral reagents, catalysts, or starting materials derived from the "chiral pool."

One powerful strategy involves the asymmetric alkylation of chiral glycine equivalents. For instance, a chiral Ni(II) complex of a glycine Schiff base can be alkylated with a suitable electrophile, such as 1-iodo-4-pentene, to introduce the 6-heptenoic side chain. The chiral ligand on the nickel complex directs the alkylation to one face of the glycine enolate, leading to a high diastereomeric excess. Subsequent hydrolysis of the Schiff base and the chiral auxiliary, followed by protection of the amino group with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), yields the desired enantiomerically pure Fmoc-amino acid. d-nb.infonih.govnih.gov This method has been successfully applied to the large-scale synthesis of other structurally related amino acids, demonstrating its robustness. d-nb.infonih.gov

Another approach is the enantioselective hydrogenation of a Z-enamido acid precursor. libretexts.org This involves synthesizing an achiral precursor with a double bond at the α-β position and then using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Rh-DIPAMP), to stereoselectively reduce the double bond, thereby setting the stereocenter at the α-carbon. libretexts.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Evans oxazolidinone auxiliaries are widely used for the asymmetric synthesis of α-amino acids. wikipedia.orgyoutube.com The synthesis would begin by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form an N-acyl derivative. This derivative can be converted into its corresponding (Z)-enolate through "soft enolization" using a Lewis acid and a weak base. wikipedia.orgyoutube.com The chiral auxiliary sterically blocks one face of the enolate, directing the subsequent alkylation with an electrophile like 1-bromo-4-pentene to the opposite face with high diastereoselectivity. Finally, the auxiliary is cleaved, typically via hydrolysis, to yield the enantiomerically enriched α-amino acid, which can then be Fmoc-protected. wikipedia.org

Another established method involves the use of (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide as a chiral auxiliary. A nickel complex formed between this auxiliary and glycine can be alkylated. The steric environment created by the auxiliary directs the incoming alkyl group (from a 5-halopentene) to create the desired (S)-stereocenter. Subsequent acidic hydrolysis removes the auxiliary and the nickel, yielding the (S)-amino acid, which is then protected with the Fmoc group.

Table 1: Comparison of Chiral Auxiliary Methods

| Method | Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Excess |

|---|---|---|---|

| Evans Asymmetric Alkylation | Oxazolidinone | Diastereoselective enolate alkylation | >95% |

| Schöllkopf Bis-Lactim Ether | Bicyclic bis-lactim ether of cyclo(Val-Gly) | Diastereoselective enolate alkylation | >90% |

| Ni(II)-Complex Alkylation | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Diastereoselective alkylation of a glycine-Schiff base complex | >98% |

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org For α-alkenyl α-amino acids, methods have been developed that introduce the amino functionality or the alkenyl side chain under catalytic control.

A notable method is the cooperative catalysis involving an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid for the N–H insertion reaction of a vinyldiazoacetate with a carbamate. nih.govrsc.org This approach can generate α-alkenyl α-amino acid derivatives with high yields (61–99%) and excellent enantioselectivity (83–98% ee). nih.govrsc.org The chiral phosphoric acid acts as a proton shuttle, controlling the stereochemistry of the proton transfer to a ylide intermediate. rsc.org

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another powerful technique. Starting with a suitable substrate, such as an allylic carbonate, a chiral palladium complex can catalyze the substitution with a glycine enolate equivalent, creating the α-amino acid scaffold with a terminal olefin and controlled stereochemistry.

Functional Group Interconversions and Olefin Metathesis in the Synthesis of 6-Heptenoic Acid Derivatives

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another without altering the carbon skeleton. fiveable.mesolubilityofthings.com In the context of synthesizing this compound, FGI can be used to build the 6-heptenoic acid backbone or to modify precursors. For example, a 6-hydroxyhexanoic acid derivative could be converted to a 6-halo derivative via reaction with reagents like PBr₃ or SOCl₂, which can then be used in alkylation reactions. sinica.edu.tw Alternatively, an aldehyde can be converted to a terminal alkene via a Wittig reaction.

Olefin metathesis has emerged as a powerful tool for forming carbon-carbon double bonds. ox.ac.uknih.gov Ring-closing metathesis (RCM) is particularly relevant for creating cyclic peptides and peptidomimetics using amino acids like this compound. acs.orgresearchgate.net For instance, two such residues placed strategically within a peptide sequence can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a stable, non-native carbon-carbon bond, thereby constraining the peptide's conformation. ox.ac.ukacs.org This "all-hydrocarbon stapling" enhances metabolic stability and can enforce specific secondary structures like α-helices. acs.orgresearchgate.net

Protecting Group Orthogonality in the Synthesis of Fmoc-Protected Unnatural Amino Acids

Modern peptide synthesis, especially solid-phase peptide synthesis (SPPS), relies on the concept of orthogonal protecting groups. iris-biotech.de Orthogonality means that different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.dechempep.com This allows for the selective deprotection of specific functional groups at various stages of the synthesis. altabioscience.com

The most common orthogonal strategy in SPPS is the Fmoc/tBu pair. iris-biotech.de The Fmoc group protects the α-amino group and is labile to mild bases, typically a solution of piperidine (B6355638) in DMF. chempep.comtotal-synthesis.com In contrast, side-chain protecting groups, such as the tert-butyl (tBu) group used for aspartic acid, glutamic acid, serine, and threonine, are labile to strong acids like trifluoroacetic acid (TFA). iris-biotech.dechempep.com

For this compound, the α-amino group is protected by the base-labile Fmoc group. The carboxylic acid is typically activated for coupling reactions, and the terminal olefin side chain is generally stable to both the basic conditions of Fmoc removal and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups. This inherent stability makes it compatible with standard Fmoc-based SPPS protocols.

Table 2: Orthogonal Protecting Group Schemes in Peptide Synthesis

| α-Amino Protection | Side-Chain Protection | Deprotection Condition (α-Amino) | Deprotection Condition (Side-Chain) |

|---|---|---|---|

| Fmoc | tBu, Boc, Trt, Pbf | 20% Piperidine in DMF (Base) | 95% Trifluoroacetic Acid (Acid) |

| Boc | Bzl, cHex | Trifluoroacetic Acid (Acid) | Hydrofluoric Acid (HF) (Strong Acid) |

This orthogonality is crucial. During SPPS, the Fmoc group is removed at the beginning of each coupling cycle to expose the free amine for reaction with the next incoming amino acid. The acid-labile side-chain protecting groups and the resin linker remain intact throughout the synthesis and are only removed in the final step with a strong acid cocktail. altabioscience.com

Scalability and Efficiency Considerations in the Preparative Synthesis of this compound

Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale introduces new challenges related to cost, safety, efficiency, and purification. researchgate.netnih.gov For a compound like this compound, which may be required in multi-gram or kilogram quantities for peptide manufacturing, scalability is a critical factor.

Key considerations for a scalable synthesis include:

Cost of Starting Materials: The route should utilize readily available and inexpensive starting materials.

Number of Steps: A shorter synthetic route is generally more efficient and cost-effective.

Reagent Selection: The use of hazardous, toxic, or prohibitively expensive reagents should be avoided. For example, some routes for azido amino acids have been modified to avoid potentially explosive diazo transfer reagents on a large scale. thieme-connect.comcam.ac.uk

Reaction Conditions: Reactions should ideally be run at or near ambient temperature and pressure. Cryogenic conditions or high-pressure equipment add significant cost and complexity.

Purification Methods: Chromatographic purification is often impractical and expensive on a large scale. The ideal process allows for purification by crystallization or extraction. nih.gov For example, in the large-scale synthesis of a fluorinated Fmoc-amino acid, the final product was purified by crystallization from toluene, yielding over 100 grams of highly pure material. d-nb.infonih.gov

A scalable synthesis of an Fmoc-protected amino acid might involve a one-pot, multi-step process to minimize intermediate workups and purifications. acs.org For example, a reported kilogram-scale synthesis of bis-amino acid building blocks utilized a Cu²⁺ complexation strategy to selectively install the Fmoc group in a one-pot, four-step process that required no chromatography. acs.org Such strategies significantly improve the efficiency and economic viability of producing unnatural amino acids on a large scale.

Integration of 2 Fmoc Amino 6 Heptenoic Acid into Peptide Chemistry and Design

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

2-(Fmoc-amino)-6-heptenoic acid is primarily utilized as a building block within the framework of Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). altabioscience.com Fmoc-SPPS is the dominant method for custom peptide synthesis due to its milder reaction conditions compared to older Boc/Benzyl strategies, making it compatible with a wide range of sensitive or modified amino acids. altabioscience.comnih.gov The fundamental steps of Fmoc-SPPS involve the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin. uci.edu Each cycle consists of two main steps: the removal (deprotection) of the temporary Fmoc group from the N-terminal amino acid and the subsequent coupling of the next Fmoc-protected amino acid. uci.edu

Optimized Coupling Strategies and Reaction Conditions for Incorporating Olefin-Containing Fmoc-Amino Acids

The incorporation of this compound into a peptide sequence requires the activation of its carboxylic acid group to facilitate the formation of a stable amide (peptide) bond with the free amine of the resin-bound peptide chain. embrapa.br The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, such as racemization. bachem.com

Standard coupling reagents used in Fmoc-SPPS are generally effective for incorporating this olefin-containing amino acid. These reagents fall into two main categories: carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimides: Diisopropylcarbodiimide (DIC) is commonly used, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®. These additives act as activated esters, improving coupling efficiency and suppressing racemization. The combination of DIC and an additive is a cost-effective and efficient method. bachem.com

Onium Salts: HBTU, HATU, and COMU are highly efficient onium-based coupling reagents that have become popular in modern SPPS. bachem.com They react with the Fmoc-amino acid to form an activated species in situ, which then rapidly reacts with the peptide's N-terminal amine. HATU is particularly effective for sterically hindered couplings. bachem.com Phosphonium reagents like PyBOP are also highly effective and are well-suited for cyclization reactions. bachem.com

The selection of the optimal reagent can depend on the specific peptide sequence and the position of the this compound residue. For most standard incorporations, a workhorse reagent like HBTU or COMU in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) provides excellent results.

Table 1: Common Coupling Reagents for Incorporating this compound in SPPS

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | Diisopropylcarbodiimide | DIC | Cost-effective; used with additives like HOBt or Oxyma Pure to reduce racemization. bachem.com |

| Aminium/Uronium Salt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Highly efficient and widely used for standard couplings. bachem.com |

| Aminium/Uronium Salt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Highly efficient, especially for sterically hindered couplings and for minimizing racemization. bachem.com |

| Aminium/Uronium Salt | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | High coupling efficiency, increased safety profile (non-explosive), and good solubility. bachem.com |

Compatibility with Standard Fmoc Deprotection and Peptide Cleavage Protocols

A significant advantage of the Fmoc methodology is the orthogonality of the protecting groups. The base-labile Fmoc group can be removed without affecting the acid-labile side-chain protecting groups or the resin linker. altabioscience.com

Fmoc Deprotection: The standard protocol for Fmoc group removal involves treating the peptide-resin with a solution of 20% piperidine (B6355638) in DMF. altabioscience.comnih.gov This reaction proceeds via a β-elimination mechanism. altabioscience.com The terminal olefin in the side chain of this compound is chemically stable under these mild basic conditions and does not interfere with the deprotection step. The progress of the deprotection can be monitored by UV absorbance of the released dibenzofulvene-piperidine adduct. altabioscience.com

Peptide Cleavage: Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the permanent side-chain protecting groups must be removed. In Fmoc-SPPS, this is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can undesirably modify nucleophilic amino acid residues like tryptophan or methionine. sigmaaldrich.com

To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail. sigmaaldrich.comthermofisher.com For peptides containing an olefinic side chain, the use of scavengers is important to prevent potential acid-catalyzed side reactions at the double bond, such as hydration or alkylation. A common and effective cleavage cocktail for most sequences is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler, less odorous mixture like TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com TIS is a particularly effective scavenger for trapping carbocations. The terminal olefin of the 6-heptenoic acid residue is generally stable to these standard TFA cleavage conditions when appropriate scavengers are employed.

Development of Peptide Analogues and Peptidomimetics via Olefinic Side Chain Incorporation

The incorporation of this compound and its analogs, such as (S)-N-Fmoc-2-(6'-heptenyl)alanine, is a key strategy for developing advanced peptide analogues, most notably "stapled peptides". medchemexpress.compeptide.com Peptide stapling is a technique used to constrain a peptide into a specific secondary structure, typically an α-helix, by introducing a covalent cross-link between two amino acid side chains.

This is achieved by incorporating two olefin-containing amino acids at appropriate positions within the peptide sequence (e.g., at positions i and i+4 or i and i+7 for an α-helix). After the linear peptide is synthesized, a ring-closing metathesis (RCM) reaction is performed using a ruthenium-based catalyst (e.g., a Grubbs catalyst). rsc.org This reaction covalently links the two olefinic side chains, creating a hydrocarbon "staple" that locks the peptide into its desired conformation.

The resulting stapled peptides often exhibit:

Enhanced Helicity: The covalent brace pre-organizes the peptide backbone into a helical fold.

Increased Proteolytic Resistance: The non-natural staple can protect the peptide from degradation by proteases.

Improved Cell Penetration: The stabilized helical structure can facilitate passage across cell membranes.

These improved properties make stapled peptides powerful tools for modulating intracellular protein-protein interactions, which are often considered "undruggable" by traditional small molecules.

Conformational Control and Structural Perturbations in Peptides Induced by 6-Heptenoic Acid Residues

The introduction of a non-natural amino acid like this compound can significantly influence the local and global conformation of a peptide. nih.gov The 6-heptenoic acid residue introduces a long, flexible, and non-polar side chain.

Key conformational effects include:

Hydrophobic Interactions: The aliphatic nature of the -(CH2)4-CH=CH2 side chain can participate in hydrophobic interactions within the peptide core or with binding partners, potentially stabilizing a folded structure.

Conformational Flexibility: Unlike conformationally constrained amino acids (e.g., proline), the heptenoic acid side chain possesses a high degree of rotational freedom. This flexibility can either disrupt ordered secondary structures like α-helices or β-sheets or, conversely, allow the peptide to adopt a conformation necessary for biological activity that would otherwise be disfavored.

Steric Influence: The steric bulk of the side chain can influence the preferred backbone dihedral angles (φ and ψ) of the residue itself and its neighbors, potentially inducing specific turn structures or preventing the formation of others. researchgate.net

By strategically placing this residue, peptide designers can probe structure-activity relationships, introducing localized changes in flexibility and hydrophobicity to fine-tune a peptide's binding affinity, selectivity, and stability.

Strategies for Post-Synthetic Peptide Modification via the Terminal Olefin

The terminal olefin of the 6-heptenoic acid side chain serves as a versatile and bioorthogonal chemical handle for post-synthetic peptide modification. rsc.org This allows for the introduction of a wide array of functionalities onto a peptide after it has been synthesized and purified. Olefin metathesis is a cornerstone of this strategy. rsc.org

Table 2: Post-Synthetic Modification Strategies Targeting the Terminal Olefin

| Reaction Type | Description | Reagents/Catalysts | Resulting Modification |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction between two olefin-containing side chains to form a cyclic peptide or a "staple". | Grubbs' or Hoveyda-Grubbs catalysts | Covalently cross-linked, conformationally constrained peptide. rsc.org |

| Cross-Metathesis (CM) | Intermolecular reaction with another olefin to append a new functional group. | Grubbs' or Hoveyda-Grubbs catalysts | Introduction of tags, labels (biotin, fluorophores), or other moieties. rsc.org |

| Thiol-Ene "Click" Chemistry | Radical-mediated addition of a thiol across the double bond. | Photoinitiator (e.g., DMPA) + UV light | Stable thioether linkage, allowing conjugation with thiol-containing molecules. |

| Hydroboration-Oxidation | Anti-Markovnikov conversion of the terminal olefin to a primary alcohol. | 1. Borane (BH3·THF) 2. H2O2, NaOH | Converts the olefin to a -(CH2)5-CH2OH side chain, adding a hydroxyl group for further functionalization. |

| Epoxidation | Conversion of the olefin to an epoxide. | Peroxy acids (e.g., m-CPBA) | Introduces a reactive epoxide ring for subsequent nucleophilic ring-opening reactions. |

| Palladium-Catalyzed Allylation | Forms a new carbon-carbon bond at the allylic position. | Pd complexes (e.g., Tsuji-Trost reaction) | Can be used to introduce diverse functional groups or labels. acs.org |

These modification strategies significantly expand the chemical space accessible to peptide chemists, enabling the creation of complex bioconjugates, diagnostic tools, and therapeutic candidates with tailored properties. The ability to perform these modifications chemoselectively on a fully assembled peptide is a powerful advantage offered by the incorporation of this compound. nih.gov

Exploration of 2 Fmoc Amino 6 Heptenoic Acid in Bioorthogonal Ligation Chemistries

Alkenyl Group as an Orthogonal Handle for "Click Chemistry" and Related Bioorthogonal Reactions

The terminal double bond of 2-(Fmoc-amino)-6-heptenoic acid provides a reactive site for several bioorthogonal reactions. nih.govwuxiapptec.com This "orthogonal handle" is particularly valuable because alkenes are generally stable in biological systems yet can be selectively targeted by specific chemical transformations. nih.gov This allows for the precise modification of biomolecules in complex environments. acs.org

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Olefinic Amino Acids

While the classical "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient, the toxicity of the copper catalyst limits its application in living systems. nih.govacs.org Strain-promoted alkyne-azide cycloaddition (SPAAC) emerged as a powerful alternative that circumvents the need for a metal catalyst. nih.govacs.orgnih.gov This reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a strained cyclooctyne. nih.govnih.gov

Although SPAAC traditionally utilizes alkynes, the development of related bioorthogonal reactions has expanded the repertoire of compatible functional groups. The terminal alkene of this compound can participate in related cycloaddition reactions, such as the strain-promoted alkyne-nitrone cycloaddition (SPANC) or reactions with tetrazines. researchgate.netnih.govmdpi.com These reactions offer rapid kinetics and high selectivity, making them suitable for labeling biomolecules in live cells. nih.gov The development of these copper-free click reactions has been a significant advancement, enabling the study of biomolecules in their native environments without concerns of metal-induced toxicity. wikipedia.orgacs.org

Thiol-Ene Reactions and Other Olefin Functionalizations for Bioconjugation Applications

The thiol-ene reaction is a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. rsc.orgmdpi.com This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an excellent tool for bioconjugation. rsc.orgnih.gov The terminal alkene of this compound is an ideal substrate for thiol-ene reactions, allowing for the attachment of various thiol-containing molecules, such as peptides, carbohydrates, and fluorescent probes. nih.govnih.gov

Recent advancements have focused on developing more "green" and efficient thiol-ene methodologies, including the use of photoinitiators and continuous flow systems. rsc.orgrsc.org These methods often obviate the need for harsh conditions and organic solvents, further enhancing the biocompatibility of the reaction. rsc.orgrsc.org

Beyond thiol-ene reactions, the olefin moiety can undergo other functionalizations for bioconjugation, including:

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, can be used to couple two alkene-containing molecules. acs.orgrsc.org

Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is one of the fastest bioorthogonal reactions known. nih.govnih.gov This reaction has been successfully employed for the rapid labeling of biomolecules containing olefin handles. nih.govoregonstate.edu

Site-Specific Modification of Peptides and Proteins Utilizing the Olefin Moiety

A major goal in chemical biology is the ability to modify proteins at specific sites to study their function or to create novel therapeutic agents. acs.orgnih.govcore.ac.uk The incorporation of unnatural amino acids with bioorthogonal handles, such as this compound, into proteins provides a powerful strategy for achieving site-specific modification. nih.govacs.org

The genetic code expansion technique allows for the incorporation of unnatural amino acids into proteins at specific positions in response to a nonsense or frameshift codon. nih.gov Once incorporated, the unique chemical reactivity of the unnatural amino acid's side chain can be exploited for selective modification. acs.org The terminal alkene of this compound, for instance, can be exclusively targeted by reactions like thiol-ene coupling or tetrazine ligation, leaving the native amino acid residues untouched. nih.govrsc.org This "tag-and-modify" approach enables the precise attachment of a wide array of functionalities, including fluorescent dyes, affinity tags, and drug molecules. acs.orgrsc.org

Development of Bioconjugates and Chemically Modified Biomolecules through this compound

The ability to site-specifically modify biomolecules using this compound has led to the development of a diverse range of bioconjugates with applications in research and medicine. nih.gov Bioconjugates are created by covalently linking a biomolecule, such as a protein or peptide, to another molecule, which can be a small molecule drug, a diagnostic agent, or a polymer. nih.gov

For example, antibody-drug conjugates (ADCs) are a class of targeted therapeutics where a potent cytotoxic drug is attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. core.ac.uk The site-specific conjugation of drugs to antibodies using bioorthogonal chemistry can lead to more homogeneous and effective ADCs with improved therapeutic windows. core.ac.uk The olefin handle of this compound provides a means to achieve this precise drug attachment.

Furthermore, the conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins (PEGylation) can improve their pharmacokinetic properties, such as increasing their plasma half-life. nih.gov Site-specific PEGylation using the chemistry of this compound can result in more defined and potentially more effective therapeutic proteins. nih.gov

Methodological Advancements in Bioorthogonal Labeling and Probing Using Olefin-Tagged Peptides

Research continues to refine and expand the toolbox of bioorthogonal reactions and labeling strategies. researchgate.neteurjchem.com A key focus is the development of new reactions with even faster kinetics, greater selectivity, and improved biocompatibility. nih.gov Additionally, there is a strong emphasis on creating fluorogenic probes that only become fluorescent upon reaction with their bioorthogonal partner. eurjchem.comnih.gov This "turn-on" fluorescence significantly reduces background signal and enhances the sensitivity of imaging experiments. nih.gov

The use of olefin-tagged peptides, synthesized with building blocks like this compound, plays a crucial role in these advancements. nih.govresearchgate.net These peptides serve as platforms for testing new bioorthogonal reactions and for developing novel probes for imaging and proteomics. mdpi.comresearchgate.net The versatility of the olefin handle allows for its application in a wide range of biological contexts, from labeling cell surface proteins to probing intracellular processes. nih.govnih.gov

Table of Reaction Types for Olefin-Containing Amino Acids

| Reaction Type | Reagent | Product | Key Features |

|---|---|---|---|

| Thiol-Ene Reaction | Thiol | Thioether | High efficiency, mild conditions, radical-mediated. rsc.orgnih.gov |

| Strain-Promoted Alkyne-Azide Cycloaddition (related) | Strained Alkyne/Azide | Triazole-like heterocycle | Copper-free, fast kinetics, suitable for live cells. nih.govnih.gov |

| Tetrazine Ligation | Tetrazine | Dihydropyridazine | Extremely fast kinetics, inverse-electron-demand Diels-Alder. nih.govnih.gov |

| Olefin Metathesis | Alkene | New Alkene | Carbon-carbon bond formation, requires metal catalyst. acs.orgrsc.org |

Table of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| N-acetyl-galactosamine | |

| N-acetyl-glucosamine | |

| N-acetylhexosamine cysteine | |

| para-acetylphenylalanine | |

| p-iodobenzyl cysteine | |

| monomethyl auristatin E | |

| 2,2-dimethoxy-2-phenylacetophenone | |

| azobisisobutyronitrile | |

| N-(2-hydrooxypropyl) methacrylamide | |

| polyethylene glycol | |

| docosahexaenoic acid | |

| paclitaxel | |

| dehydroalanine |

Applications of 2 Fmoc Amino 6 Heptenoic Acid in Advanced Chemical Research

Design and Synthesis of Chemically Modified Peptides for Targeted Research Investigations

2-(Fmoc-amino)-6-heptenoic acid is primarily utilized as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). wuxiapptec.comwuxiapptec.com The Fmoc protecting group is central to its application in this field. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. nih.gov The Fmoc group masks the alpha-amine of the amino acid, preventing self-polymerization. peptide.com

The synthesis cycle begins with the coupling of the C-terminal amino acid to the resin. peptide2.com Subsequently, the Fmoc group of the resin-bound amino acid is removed, typically using a secondary amine base like piperidine (B6355638), to expose a free amine. peptide.compeptide2.com The next Fmoc-protected amino acid, such as this compound, is then activated and coupled to this free amine to form a new peptide bond. peptide2.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. nih.gov

The incorporation of this compound introduces a unique functionality into the peptide: a terminal alkene on a flexible six-carbon chain. This alkene is stable to the standard conditions of Fmoc-based synthesis, allowing for its seamless integration into the peptide backbone. Once the peptide is synthesized and cleaved from the resin, the terminal olefin is available for a wide range of post-synthetic modifications, enabling the creation of peptides with novel structures and functions for targeted research.

Utilization in Medicinal Chemistry for Scaffold Diversification and Lead Compound Generation

In medicinal chemistry, the structural diversification of peptide scaffolds is crucial for improving their therapeutic properties, such as stability, cell permeability, and binding affinity. This compound is a key tool for achieving this diversification, most notably through the synthesis of "stapled" peptides.

Stapled peptides are molecules in which the secondary structure (often an alpha-helix) is constrained by a synthetic brace. This is commonly achieved by incorporating two olefin-bearing amino acids into a peptide sequence at specific positions (e.g., i and i+4 or i and i+7). The terminal olefins of these residues are then covalently linked using a ring-closing metathesis reaction. This creates a hydrocarbon "staple" that locks the peptide into its bioactive conformation.

Research has shown that a related compound, (S)-N-Fmoc-2-(6'-heptenyl)alanine, can be used to create stapled peptides that act as orexin (B13118510) receptor agonists. medchemexpress.com This modification enhances the stability and pharmacological properties of the peptide, making it a more viable candidate for a lead compound in drug discovery. medchemexpress.com The use of this compound provides a flexible linker that can be used to optimize the geometry and efficacy of such stapled peptides. This strategy represents a powerful method for generating new classes of peptide-based therapeutics.

Incorporation into Polymer Systems for the Development of Advanced Research Materials

The development of advanced biomaterials often involves the functionalization of polymers with biological molecules like peptides. The unique structure of this compound makes it an ideal candidate for bridging peptide science with polymer chemistry.

The terminal olefin on the amino acid's side chain can serve as a monomer or a point of attachment in various polymerization reactions. For instance, it can be incorporated into polymer chains via radical polymerization or ring-opening metathesis polymerization (ROMP). This allows for the creation of polymers with pendant amino acids, which can be further elaborated or used to control the material's properties.

Alternatively, peptides containing a 6-heptenoic acid residue can be grafted onto pre-existing polymer backbones. Using reactions like the thiol-ene "click" reaction, the olefin-containing peptide can be covalently attached to a thiol-functionalized polymer surface or matrix. This approach is used to create materials with specific biological activities, such as promoting cell adhesion, resisting biofouling, or acting as a scaffold for tissue engineering. The ability to integrate this amino acid into polymeric systems opens avenues for designing novel hydrogels, functionalized surfaces, and drug-delivery vehicles for advanced research applications.

Employing the Olefin for Probing Molecular Interactions and Investigating Biological Pathways

The terminal olefin of this compound is a versatile chemical handle that can be used to probe molecular interactions and investigate complex biological pathways. Its reactivity allows for the site-specific labeling and cross-linking of peptides.

As discussed, the most prominent application of this olefin is in olefin metathesis to generate structurally constrained peptides. medchemexpress.com This technique is not only for therapeutic design but also for basic research, as it allows scientists to study the influence of peptide conformation on receptor binding and signaling. By locking a peptide into a specific shape, researchers can dissect the structural requirements for its biological activity.

Beyond metathesis, the alkene can participate in other bioorthogonal reactions. For example, it can be used in photo-initiated thiol-ene reactions to covalently cross-link a peptide to its binding partner upon UV irradiation. This allows for the identification of protein-protein interactions within a complex biological sample. The peptide can also be tagged with fluorescent dyes, biotin, or other reporter molecules via its olefin handle, enabling researchers to track its localization within cells or tissues and to investigate its journey through various biological pathways. nih.gov

Future Directions and Emerging Research Avenues for 2 Fmoc Amino 6 Heptenoic Acid Derivatives

Expansion of Olefin Reactivity in Novel Synthetic Transformations within Peptide Contexts

The terminal olefin of 2-(Fmoc-amino)-6-heptenoic acid is not merely a passive structural element but a gateway to a diverse range of chemical modifications. While ring-closing metathesis (RCM) to form "stapled" peptides is the most established application, future research is set to explore a broader spectrum of olefin reactions to create peptides with unprecedented structural diversity and functionality. nih.govtgpeptides.comwikipedia.orglifetein.comnih.gov

Key research avenues include:

Advanced Metathesis Reactions: Beyond simple RCM, the focus is shifting towards more complex metathesis reactions. This includes controlling the geometry of the newly formed double bond, as Z-selective metathesis can significantly influence a peptide's conformation and biological activity. nih.gov Cross-metathesis with other olefin-containing molecules offers a strategy for conjugating various functionalities, such as imaging agents or small-molecule drugs, directly to the peptide backbone.

Thiol-Ene and Thiol-Yne Reactions: The photo-induced hydrothiolation of the alkene side chain with cysteine residues or other thiol-containing molecules is a highly efficient and bio-orthogonal reaction. nih.govnih.gov This "click" chemistry approach allows for the formation of stable thioether linkages, enabling peptide cyclization, on-resin diversification, and the attachment of probes under mild, green chemistry conditions. nih.govrsc.org

Photo-activated Cycloadditions: The alkene can participate in light-mediated cycloaddition reactions, such as the tetrazole ligation, to form stable heterocyclic structures within the peptide. acs.org This "photoclick chemistry" provides spatiotemporal control over the modification, allowing for precise functionalization of peptides in complex biological systems. acs.orgnih.gov

Radical Functionalization and Dihydroxylation: The olefin is susceptible to a range of radical-mediated functionalizations, including diamination and dicarbofunctionalization, which can rapidly increase molecular complexity. researchgate.netnih.gov Furthermore, novel methods for olefin dihydroxylation using photoresponsive oxidants offer a mild alternative to traditional, often toxic, reagents, allowing for the introduction of vicinal diols to enhance peptide solubility and interaction profiles. nih.gov

| Reaction Type | Description | Key Advantage | Potential Application |

|---|---|---|---|

| Z-Selective Metathesis | Ring-closing or cross-metathesis that preferentially forms the Z-isomer of the new double bond. | Provides control over peptide macrocycle geometry and conformation. nih.gov | Fine-tuning receptor binding and biological activity. |

| Thiol-Ene Hydrothiolation | Photo-initiated radical addition of a thiol across the alkene to form a thioether linkage. nih.govrsc.org | High efficiency, bio-orthogonal, and can be performed on-resin. nih.gov | Peptide cyclization, bioconjugation, and surface immobilization. |

| Tetrazole Ligation | UV-induced [3+2] cycloaddition between a tetrazole and the alkene to form a pyrazoline. acs.org | Photo-inducible, offering spatiotemporal control of peptide modification. acs.org | In vivo labeling and activation of peptides. |

| Olefin Dihydroxylation | Conversion of the C=C double bond into a vicinal diol using mild, photo-activated methods. nih.gov | Avoids harsh or toxic reagents like osmium tetroxide. nih.gov | Improving peptide hydrophilicity and modifying binding interactions. |

Development of Libraries of Olefin-Functionalized Peptides for High-Throughput Screening and Discovery

The true power of incorporating versatile handles like the heptenoic acid side chain is realized when combined with combinatorial chemistry and high-throughput screening (HTS). nih.govamericanpeptidesociety.org The development of large, diverse libraries of olefin-functionalized peptides is a critical step toward discovering novel therapeutic leads and research probes. nih.govresearchgate.net

Future efforts in this area will focus on:

Diverse Library Architectures: Researchers are moving beyond simple linear peptide libraries to create libraries of macrocyclic and constrained structures. Using the olefin handle, libraries of stapled peptides can be synthesized to pre-organize the molecules into specific secondary structures (e.g., α-helices), which can enhance target affinity and proteolytic resistance. lifetein.comjpt.com One-bead-one-compound (OBOC) methods are particularly powerful for generating millions of distinct peptide variants for screening. creative-peptides.compnas.org

Post-Synthesis Diversification: The olefin group serves as a point of divergence. A single parent library containing the this compound residue can be synthesized and then split into multiple pools. Each pool can be subjected to a different olefin modification reaction (e.g., metathesis, hydrothiolation, cycloaddition), rapidly generating multiple distinct libraries from a single synthetic effort.

Advanced Screening Platforms: The compatibility of these libraries with modern HTS platforms is crucial. This includes fluorescence-based competitive binding assays, affinity-based screening methods like SPR and ELISA, and functional cell-based assays. creative-peptides.comdrugtargetreview.com The development of "all-on-one chip" systems, where screening and identification via mass spectrometry occur on the same platform, will accelerate the discovery pipeline. mdpi.com

| Library Type | Description | Screening Method | Advantage |

|---|---|---|---|

| Stapled Peptide Library | A library where peptides are conformationally constrained into α-helices via ring-closing metathesis of two olefinic side chains. nih.govlifetein.com | Affinity binding assays (ELISA, SPR), cell-based functional assays. creative-peptides.com | Enhanced stability, cell permeability, and target affinity. wikipedia.orglifetein.com |

| Post-Modification Library | A core library containing olefin handles is synthesized and then diversified by applying various olefin-specific chemical reactions. | High-Throughput Screening (HTS) with fluorescence readout. drugtargetreview.com | Rapid generation of multiple, structurally diverse libraries from a single precursor. |

| OBOC Library | One-Bead-One-Compound libraries where each bead carries a unique peptide sequence, often with subsequent cyclization or modification via the olefin. pnas.org | On-bead binding assays with labeled targets, cell-growth-on-bead assays. researchgate.netpnas.org | Massive diversity (millions of compounds) for discovering novel ligands. nih.gov |

Integration with Advanced Peptide and Protein Engineering Strategies

The ability to incorporate unnatural amino acids with bio-orthogonal reactive handles is revolutionizing protein engineering. By expanding the genetic code, researchers can now site-specifically introduce 2-amino-6-heptenoic acid (or its analogs) into proteins produced in living cells. nih.govnih.gov This opens the door to creating semi-synthetic proteins with precisely tailored properties and functions.

Emerging research directions include:

Bio-orthogonal Labeling and Imaging: The terminal alkene is a bio-orthogonal functional group, meaning it does not react with native biological molecules. nih.gov This allows for the specific labeling of proteins containing this residue with probes for fluorescence imaging, PET imaging, or affinity purification, both in vitro and in living cells, using reactions like the tetrazine ligation. acs.orgnih.govacs.org

Site-Specific Protein-Drug Conjugation: The precise placement of an olefin handle enables the creation of homogenous antibody-drug conjugates (ADCs) or other therapeutic proteins. Unlike traditional methods that randomly modify lysine or cysteine residues, this approach ensures that the drug payload is attached at a specific site, leading to improved pharmacokinetics and a more consistent product. nih.gov

Engineering Novel Protein Functions: The alkene can be used to install new functionalities that are not accessible with the 20 canonical amino acids. For example, cross-linking two engineered alkene-containing residues within a protein could stabilize its structure or create novel binding pockets. This allows for the rational design of proteins with enhanced stability, altered enzymatic activity, or new therapeutic capabilities.

Prospects in Supramolecular Chemistry and Nanotechnology through Olefin-Mediated Assemblies

The intersection of peptide chemistry and nanotechnology is a rapidly growing field, with self-assembling peptides emerging as powerful building blocks for novel biomaterials. semanticscholar.orgnih.govnih.gov The Fmoc group on this compound is itself a potent driver of self-assembly, often leading to the formation of nanofibers, nanotubes, and hydrogels. nih.govresearchgate.netnih.gov The terminal olefin adds a new dimension of functionality to these materials.

Future prospects in this domain are centered on:

Covalent Stabilization of Nanostructures: While many peptide nanomaterials are held together by non-covalent forces, their stability can be limited. By incorporating olefin-containing amino acids into the peptide sequence, the self-assembled structures can be covalently cross-linked after assembly, for example, through olefin metathesis. This would create more robust and durable hydrogels and materials for applications in tissue engineering and drug delivery.

Functionalization of Peptide Scaffolds: The olefin handles exposed on the surface of self-assembled nanofibers or nanotubes can be used as anchor points for further functionalization. researchgate.net Bioactive molecules, such as growth factors or targeting ligands (e.g., RGD sequences), could be attached to the scaffold via olefin chemistry, creating a more dynamic and biologically active material. researchgate.net

Responsive Materials: The olefin bond can be a trigger for material disassembly. For instance, incorporating an olefin that can be cleaved by a specific stimulus (e.g., light or a chemical reagent) could lead to the development of "smart" hydrogels that release their encapsulated cargo on demand. This integrates principles of supramolecular systems chemistry to create materials with life-like, responsive behaviors. ub.edu

The continued exploration of these research avenues will undoubtedly solidify the role of this compound and its derivatives as indispensable tools in the future of peptide and protein science.

Q & A

Q. Basic

- Use PPE (gloves, goggles) to prevent skin/eye contact (H315-H319-H335 hazards).

- Work in a fume hood to avoid inhalation of dust.

- Follow spill protocols: collect debris with anti-static equipment and dispose as hazardous waste .

How can the alkene group be exploited for post-synthetic modifications?

Advanced

The alkene enables:

- Thiol-ene reactions : Conjugate thiol-containing probes under UV light.

- Ozonolysis : Cleave the alkene for site-specific functionalization.

- Hydrogenation : Saturate the bond to study structure-activity relationships .

What are common side reactions during synthesis, and how are they minimized?

Q. Advanced

- Racemization : Use low-temperature coupling and additives like HOBt to suppress base-induced chirality loss.

- Incomplete coupling : Optimize molar excess (2–5x) of the amino acid and activate with reagents like DIC/HOAt.

- Oxidation : Store under inert gas to protect the alkene from peroxides .

How does stereochemistry affect enantiomeric purity in chiral peptides?

Advanced

The (S)- or (R)-configuration at the α-carbon dictates peptide folding and bioactivity. Ensure enantiomeric purity via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.